molecular formula C10H9NO3 B1268414 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38527-50-3

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B1268414
Key on ui cas rn: 38527-50-3
M. Wt: 191.18 g/mol
InChI Key: IMUKVGUCKLGAAW-UHFFFAOYSA-N
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Patent
US09102677B2

Procedure details

A solution of 5-methoxyanthranilic acid (Lancaster) (41.8 g, 0.25 mol) was refluxed in acetic anhydride (230 mL) for 3.5 h before being concentrated under reduced pressure. The crude compound was then concentrated twice in the presence of toluene before being filtered and washed twice with ether to yield to the title compound (33.7 g, 71% yield) as a brown solid; LC/MS (Method D): m/z 192 [M+H]+, Rt 1.69 min.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([NH2:12])=[CH:5][CH:4]=1.[C:13](OC(=O)C)(=O)[CH3:14]>>[CH3:13][C:14]1[O:9][C:8](=[O:10])[C:7]2[CH:11]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[N:12]=1

Inputs

Step One
Name
Quantity
41.8 g
Type
reactant
Smiles
COC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The crude compound was then concentrated twice in the presence of toluene
FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
washed twice with ether

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C(O1)=O)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33.7 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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